MeOSuc-Ala-Ala-Pro-Val-AMC

Description

Propriétés

IUPAC Name |

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H41N5O9/c1-16(2)27(30(42)34-20-9-10-21-17(3)14-26(39)45-23(21)15-20)35-29(41)22-8-7-13-36(22)31(43)19(5)33-28(40)18(4)32-24(37)11-12-25(38)44-6/h9-10,14-16,18-19,22,27H,7-8,11-13H2,1-6H3,(H,32,37)(H,33,40)(H,34,42)(H,35,41)/t18-,19-,22-,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEUDEVBFFPSEI-NFHWZJRKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H41N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

627.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Val-AMC), a highly sensitive and specific fluorogenic substrate for human neutrophil elastase (HNE). Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles of its application, provides detailed experimental protocols, and discusses its significance in the broader context of inflammatory diseases and therapeutic discovery.

Introduction: The Significance of Neutrophil Elastase and its Measurement

Human neutrophil elastase (HNE), a potent serine protease, is a key player in the innate immune response. Stored in the azurophilic granules of neutrophils, it is released upon inflammation to degrade proteins of invading pathogens.[1] However, when its activity is excessive or poorly regulated, HNE can inflict significant damage to host tissues by degrading components of the extracellular matrix, such as elastin.[2] This dysregulation implicates HNE in the pathogenesis of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[2][3] Consequently, HNE has emerged as a critical therapeutic target for the development of novel anti-inflammatory agents.[1][4]

Accurate and sensitive measurement of HNE activity is paramount for both basic research into its physiological and pathological roles and for the high-throughput screening of potential inhibitors in drug discovery programs. MeOSuc-Ala-Ala-Pro-Val-AMC has been established as a premier tool for this purpose, offering high specificity and sensitivity.[5]

MeOSuc-Ala-Ala-Pro-Val-AMC: Core Characteristics and Mechanism of Action

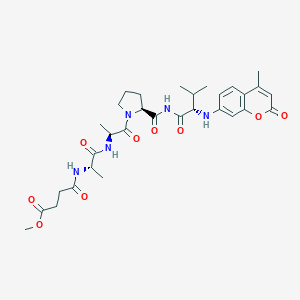

MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-L-valinamide, covalently linked to a fluorescent reporter, 7-amino-4-methylcoumarin (AMC).[5] The peptide sequence, Ala-Ala-Pro-Val, is a highly specific recognition site for human neutrophil elastase.[6]

In its intact form, the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the valine residue and the AMC moiety by HNE, the free AMC is released. This liberation results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.[5] The intensity of the fluorescence is directly proportional to the elastase activity.

Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C31H41N5O9 | [5] |

| Molecular Weight | 627.7 g/mol | [5] |

| Excitation Wavelength | 355-380 nm | [5] |

| Emission Wavelength | 440-460 nm | [5] |

| Solubility | Soluble in DMSO and DMF | [7] |

| Storage | Store at -20°C, protected from light | [7] |

Enzymatic Reaction and Fluorophore Release

The enzymatic cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC by human neutrophil elastase is a hydrolytic reaction that breaks the peptide bond C-terminal to the valine residue. This releases the highly fluorescent 7-amino-4-methylcoumarin.

Caption: Enzymatic cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC by HNE.

Experimental Protocols: A Practical Guide

The following protocols are designed to provide a robust framework for the accurate measurement of HNE activity and the screening of its inhibitors using MeOSuc-Ala-Ala-Pro-Val-AMC.

Materials and Reagents

-

MeOSuc-Ala-Ala-Pro-Val-AMC: (CAS 72252-90-5)

-

Human Neutrophil Elastase (HNE): Purified enzyme

-

Assay Buffer: e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

-

Dimethyl Sulfoxide (DMSO): Anhydrous, for substrate and compound dissolution

-

96-well black, flat-bottom microplates: For fluorescence measurements

-

Fluorescence microplate reader: With excitation and emission filters appropriate for AMC (Ex: ~360 nm, Em: ~460 nm)

-

Positive Control Inhibitor (optional): e.g., Sivelestat

Preparation of Stock Solutions

Causality behind choices: Stock solutions are prepared at high concentrations in an appropriate solvent (DMSO) to minimize the volume added to the assay, thereby reducing potential solvent effects on enzyme activity. Aliquoting and storing at -20°C or below prevents repeated freeze-thaw cycles that can degrade both the substrate and the enzyme.

-

MeOSuc-Ala-Ala-Pro-Val-AMC (10 mM Stock): Dissolve the required amount of the substrate in anhydrous DMSO to achieve a final concentration of 10 mM. For example, dissolve 6.28 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store in aliquots at -20°C.

-

Human Neutrophil Elastase (1 mg/mL Stock): Reconstitute the lyophilized enzyme in the recommended buffer (refer to the manufacturer's data sheet) to a concentration of 1 mg/mL. Gently mix by inversion. Avoid vigorous vortexing to prevent denaturation. Store in aliquots at -80°C.

-

Test Compounds/Inhibitors (10 mM Stock): Dissolve test compounds in 100% DMSO to a stock concentration of 10 mM.

Standard Enzyme Activity Assay Protocol

This protocol is designed for a total assay volume of 100 µL per well in a 96-well plate.

-

Prepare Working Solutions:

-

Substrate Working Solution (2X): Dilute the 10 mM substrate stock solution in Assay Buffer to the desired final concentration. For kinetic studies, a range of concentrations bracketing the Km value (~362 µM) is recommended.[8] For a standard assay, a concentration of 200 µM (a 1:50 dilution of the 10 mM stock) is a good starting point.

-

Enzyme Working Solution (2X): Dilute the HNE stock solution in Assay Buffer to a final concentration that yields a linear rate of fluorescence increase over the desired time course (e.g., 10-20 nM). The optimal concentration should be determined empirically.

-

-

Assay Plate Setup:

-

Add 50 µL of the 2X Enzyme Working Solution to the appropriate wells of the 96-well plate.

-

Include a "no enzyme" control by adding 50 µL of Assay Buffer to at least three wells. This will serve as the background fluorescence.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of the 2X Substrate Working Solution to all wells to initiate the enzymatic reaction.

-

Mix the contents of the wells by gentle shaking for 10-15 seconds.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the fluorescence microplate reader.

-

Measure the fluorescence intensity kinetically over a period of 30-60 minutes, with readings taken every 1-2 minutes.

-

Use an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 460 nm.

-

Data Analysis for Enzyme Activity

-

Background Subtraction: For each time point, subtract the average fluorescence of the "no enzyme" control wells from the fluorescence of the enzyme-containing wells.

-

Determine the Initial Rate (V₀): Plot the background-subtracted fluorescence intensity against time. The initial rate of the reaction (V₀) is the slope of the linear portion of this curve. This rate is typically expressed in Relative Fluorescence Units (RFU) per minute.

-

Enzyme Activity Calculation: To convert the rate into molar units (e.g., pmol/min), a standard curve of free AMC must be generated. This allows for the conversion of RFU to the concentration of the product formed.

Inhibitor Screening Protocol

This protocol is designed to determine the inhibitory potential of test compounds against HNE.

-

Prepare Compound Dilutions:

-

Create a serial dilution of the test compounds in Assay Buffer containing a final DMSO concentration that matches the vehicle control (e.g., 1%).

-

-

Assay Plate Setup:

-

Add 25 µL of the diluted test compounds or vehicle control (Assay Buffer with the same percentage of DMSO) to the appropriate wells.

-

Add 25 µL of the 4X Enzyme Working Solution to all wells.

-

Incubate the plate at the desired temperature for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor-enzyme binding.

-

-

Initiate and Measure the Reaction:

-

Add 50 µL of the 2X Substrate Working Solution to all wells.

-

Immediately measure the fluorescence kinetically as described in the standard enzyme activity assay.

-

-

Data Analysis for Inhibition:

-

Determine the initial rate (V₀) for each inhibitor concentration.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (V₀ with inhibitor / V₀ with vehicle control)] x 100

-

Plot the % Inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%).

-

Caption: A typical workflow for screening HNE inhibitors.

Broader Applications and Scientific Context

The use of MeOSuc-Ala-Ala-Pro-Val-AMC extends beyond simple enzyme activity measurements. It is a valuable tool in several areas of research and development:

-

High-Throughput Screening (HTS): The fluorometric nature of the assay makes it highly amenable to automation and miniaturization, enabling the screening of large compound libraries for potential HNE inhibitors.[9]

-

Mechanism of Inhibition Studies: This substrate can be used to determine the mode of action of inhibitors (e.g., competitive, non-competitive, uncompetitive) through detailed kinetic analyses.

-

Diagnostic and Prognostic Biomarker Research: Elevated levels of HNE activity in biological fluids are associated with various inflammatory conditions. Assays using this substrate can be adapted to measure elastase activity in clinical samples, such as bronchoalveolar lavage fluid or plasma, aiding in disease research.[10]

-

Basic Research: It facilitates the study of HNE's role in various biological processes, including immune response, tissue remodeling, and cancer progression.[11]

Conclusion: A Foundational Tool in Protease Research

MeOSuc-Ala-Ala-Pro-Val-AMC remains a cornerstone for the investigation of human neutrophil elastase. Its high sensitivity, specificity, and compatibility with high-throughput formats make it an indispensable tool for academic and industrial researchers alike. A thorough understanding of its properties and the meticulous application of robust experimental protocols, as outlined in this guide, will ensure the generation of high-quality, reproducible data, thereby accelerating our understanding of HNE-mediated pathologies and the development of effective therapeutics.

References

-

Döring, G. (1994). The role of neutrophil elastase in chronic inflammation. American Journal of Respiratory and Critical Care Medicine, 150(6_pt_2), S114-S117. [Link]

-

Dahan, A., Miller, J. M., & Amidon, G. L. (2012). Neutrophil Elastase as a Target in Lung Cancer. Recent Patents on Anti-Cancer Drug Discovery, 7(3), 321-329. [Link]

-

Shen, Y. C., Chen, C. Y., & Chen, Y. J. (2014). Neutrophil elastase as a diagnostic marker and therapeutic target in colorectal cancers. Journal of Cancer, 5(7), 541–550. [Link]

-

Francart, C., & Le Gouvello, S. (2015). Neutrophil elastase inhibitors: a patent review and potential applications for inflammatory lung diseases (2010 – 2014). Expert Opinion on Therapeutic Patents, 25(10), 1161-1173. [Link]

-

Li, Y., & Li, X. (2022). Neutrophil elastase: From mechanisms to therapeutic potential. Biomedicine & Pharmacotherapy, 154, 113644. [Link]

-

Zhang, Y., & Li, H. (2025). Neutrophil Elastase as A Potential Target in Ischemia-reperfusion Injury. Current Vascular Pharmacology, 23(4), 235-246. [Link]

-

Lerchen, H. G., et al. (2024). Neutrophil elastase as a versatile cleavage enzyme for activation of αvβ3 integrin-targeted small molecule drug conjugates with different payload classes in the tumor microenvironment. Frontiers in Chemistry, 12, 1358896. [Link]

-

Taggart, C. C., et al. (2021). Neutrophil Elastase and Chronic Lung Disease. International Journal of Molecular Sciences, 22(16), 8541. [Link]

-

Chyżewska, E., & Ratomski, K. (2006). Neutrophil elastase as an inflammatory mediator. Polski Merkuriusz Lekarski, 21(125), 459-462. [Link]

-

Korkmaz, B., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Molecules, 24(12), 2239. [Link]

-

Chem-Impex International, Inc. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Meosuc-Ala-Ala-Pro-Val-Amc. Retrieved from [Link]

-

Anaspec. (n.d.). Neutrophil Elastase Substrate, fluorescent MeOSuc-Ala-Ala-Pro-Val-AFC - 10 mg. Retrieved from [Link]

-

PubChem. (n.d.). Inhibition of human neutrophil elastase using MeOSuc-AAPV-pNA as substrate measured after 30 mins by spectrometric method. Retrieved from [Link]

-

Korkmaz, B., et al. (2018). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 19(9), 2786. [Link]

Sources

- 1. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Neutrophil elastase as an inflammatory mediator [ceji.termedia.pl]

- 11. Neutrophil elastase as a diagnostic marker and therapeutic target in colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism and Application of MeOSuc-Ala-Ala-Pro-Val-AMC

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fluorogenic substrate, Methoxy-Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Val-AMC). We will delve into the core mechanism of action, its primary enzymatic target, and the principles governing its use in quantitative enzyme activity assays. This document will further serve as a practical resource by detailing a robust experimental protocol for its application in inhibitor screening, complete with data interpretation guidelines and troubleshooting advice. The information presented herein is curated to empower researchers in leveraging this critical tool for advancing studies in inflammation, immunology, and drug discovery.

Section 1: Introduction to MeOSuc-Ala-Ala-Pro-Val-AMC and its Target Enzyme

MeOSuc-Ala-Ala-Pro-Val-AMC, also commonly abbreviated as MeOSuc-AAPV-AMC, is a synthetic tetrapeptide substrate with significant utility in biochemical and cellular assays.[1][2] It is specifically designed to be a highly sensitive and specific substrate for a class of serine proteases, most notably Human Neutrophil Elastase (HNE), also known as human leukocyte elastase (HLE), and porcine pancreatic elastase.[3][4] The peptide sequence, Ala-Ala-Pro-Val, mimics the preferred cleavage site of neutrophil elastase.[3]

Human Neutrophil Elastase (HNE) is a powerful serine protease stored in the azurophilic granules of neutrophils.[5][6] Upon neutrophil activation during an inflammatory response, HNE is released into the extracellular space where it plays a crucial role in host defense by degrading proteins of invading pathogens.[6][7] However, its activity is tightly regulated by endogenous inhibitors, such as α1-antitrypsin, to prevent damage to host tissues.[7][8] An imbalance between elastase activity and its inhibitors can lead to pathological conditions characterized by excessive tissue degradation, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[8][9] This pathological role makes HNE a significant therapeutic target for a range of inflammatory diseases.[5]

The design of MeOSuc-Ala-Ala-Pro-Val-AMC incorporates a fluorophore, 7-Amino-4-methylcoumarin (AMC), which is conjugated to the C-terminus of the valine residue via an amide bond.[10] In its intact, conjugated state, the fluorescence of the AMC group is quenched.[10][11]

Section 2: Core Mechanism of Action - Fluorogenic Activity Assay

The utility of MeOSuc-Ala-Ala-Pro-Val-AMC as a research tool is predicated on a straightforward yet elegant fluorogenic mechanism. The core principle lies in the enzymatic cleavage of the substrate, which liberates the AMC fluorophore, resulting in a quantifiable increase in fluorescence.

The Quenched State

In the intact MeOSuc-Ala-Ala-Pro-Val-AMC molecule, the AMC fluorophore is covalently linked to the peptide. This linkage alters the electronic environment of the AMC moiety, leading to a phenomenon known as static quenching.[10] Consequently, the substrate exhibits minimal intrinsic fluorescence.[3]

Enzymatic Cleavage

When Human Neutrophil Elastase (or another competent elastase) is present, it recognizes and binds to the Ala-Ala-Pro-Val peptide sequence. The enzyme then catalyzes the hydrolysis of the amide bond between the C-terminal valine and the amino group of AMC.

Fluorescence Emission

The cleavage event releases the free 7-Amino-4-methylcoumarin. Unbound AMC is a highly fluorescent molecule with a distinct excitation and emission spectrum.[12][13] The liberated AMC can be excited by light at approximately 341-380 nm, and it will subsequently emit light in the blue region of the spectrum, with a maximum emission peak around 440-460 nm.[3][12][13][14] This increase in fluorescence intensity is directly proportional to the amount of AMC released, and therefore, directly correlates with the enzymatic activity of elastase.[9][11]

The sensitivity of this assay is noteworthy, with the ability to detect human leukocyte elastase concentrations as low as 11 pM.[3]

Visualizing the Mechanism

The enzymatic action of Human Neutrophil Elastase on MeOSuc-Ala-Ala-Pro-Val-AMC can be visualized as a two-step process: substrate binding followed by catalytic cleavage and fluorescence emission.

Figure 1: Mechanism of HNE action on the fluorogenic substrate.

Section 3: Experimental Protocol - Neutrophil Elastase Inhibitor Screening Assay

This section provides a detailed, step-by-step methodology for a high-throughput screening assay to identify potential inhibitors of Human Neutrophil Elastase using MeOSuc-Ala-Ala-Pro-Val-AMC.

Materials and Reagents

-

Human Neutrophil Elastase (HNE): Purified enzyme.

-

MeOSuc-Ala-Ala-Pro-Val-AMC: Fluorogenic substrate.

-

Assay Buffer: e.g., Tris-HCl or HEPES buffer at a physiological pH (typically 7.4-8.0), containing NaCl and a carrier protein like BSA to prevent non-specific binding.

-

Test Compounds (Potential Inhibitors): Dissolved in a suitable solvent (e.g., DMSO).

-

Known HNE Inhibitor (Positive Control): e.g., Sivelestat.[11]

-

Solvent (Vehicle Control): e.g., DMSO.

-

96-well or 384-well black, clear-bottom microplates: To minimize background fluorescence and well-to-well crosstalk.[14]

-

Fluorescence Microplate Reader: Capable of excitation at ~360-380 nm and emission detection at ~440-460 nm.[3][14]

Reagent Preparation

-

Assay Buffer: Prepare and adjust to the desired pH.

-

HNE Working Solution: Dilute the HNE stock solution in assay buffer to the desired final concentration (e.g., 0.25 ng/µl).[11] Keep on ice.

-

Substrate Working Solution: Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to create a stock solution. Further dilute in assay buffer to the final working concentration (e.g., 100-200 µM). Protect from light.

-

Test Compound and Control Plates: Prepare serial dilutions of test compounds and the positive control inhibitor in the assay plate. Include wells for vehicle control (solvent only).

Assay Procedure

The following workflow is designed for a standard inhibitor screening assay.

Figure 2: Experimental workflow for an HNE inhibitor screening assay.

Data Analysis and Interpretation

-

Calculate Reaction Rates: For each well, determine the rate of increase in fluorescence over time (RFU/min). This represents the initial velocity (V₀) of the reaction.

-

Determine Percent Inhibition:

-

Positive Control (Uninhibited): Average the reaction rate from the vehicle control wells.

-

Percent Inhibition Calculation:

-

-

IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Quantitative Data Summary

| Parameter | Symbol | Typical Value Range | Significance |

| Michaelis Constant | Kₘ | 130-362 µM[15] | Substrate concentration at which the reaction rate is half of Vₘₐₓ. Indicates the affinity of the enzyme for the substrate. |

| Excitation Wavelength | λₑₓ | 341-380 nm[3][12][14] | Wavelength of light used to excite the liberated AMC fluorophore. |

| Emission Wavelength | λₑₘ | 440-460 nm[3][12][13] | Wavelength of light emitted by the excited AMC fluorophore. |

| Limit of Detection | LOD | ~11 pM (HLE)[3] | The lowest concentration of the enzyme that can be reliably detected. |

Section 4: Advanced Considerations and Troubleshooting

-

Inner Filter Effect: At high substrate or product concentrations, the emitted fluorescence can be reabsorbed, leading to a non-linear response. It is crucial to work within a concentration range where fluorescence is linear with the amount of product formed.

-

DMSO Tolerance: HNE activity can be affected by high concentrations of DMSO. It is advisable to keep the final DMSO concentration in the assay below 1-2%.[11]

-

Substrate Solubility: MeOSuc-Ala-Ala-Pro-Val-AMC is typically soluble in DMSO. Ensure complete dissolution before diluting into aqueous assay buffer to avoid precipitation.

-

Photobleaching: Protect the substrate and the assay plate from excessive light exposure to prevent photobleaching of the AMC fluorophore.

Section 5: Conclusion

MeOSuc-Ala-Ala-Pro-Val-AMC is an invaluable tool for the study of Human Neutrophil Elastase and related proteases. Its well-defined mechanism of action, coupled with its high sensitivity and specificity, makes it an ideal substrate for a wide range of applications, from basic enzymology to high-throughput drug screening. By understanding the core principles of the assay and adhering to a robust experimental design, researchers can generate high-quality, reproducible data to advance our understanding of the physiological and pathological roles of elastase and to accelerate the discovery of novel therapeutic agents.

References

-

PeptaNova. (n.d.). Suc(OMe)-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

-

FluoroFinder. (n.d.). 7-Amino-4-methylcoumarin (AMC) Dye Profile. Retrieved from [Link]

-

Bertin Bioreagent. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC - Applications. Retrieved from [Link]

-

Liu, W., et al. (2022). Neutrophil elastase: From mechanisms to therapeutic potential. Frontiers in Immunology, 13, 1007438. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

Wikipedia. (n.d.). Neutrophil elastase. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Meosuc-Ala-Ala-Pro-Val-Amc. Retrieved from [Link]

-

Labchem. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

-

Creative Diagnostics. (n.d.). Human Neutrophil Elastase. Retrieved from [Link]

-

Li, Y., et al. (2023). Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases. Frontiers in Pharmacology, 14, 1226760. Retrieved from [Link]

-

BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]

-

ResearchGate. (2014). Why is AMC quenched when attached to a peptide?. Retrieved from [Link]

-

PeptaNova. (n.d.). Suc(OMe)-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. PubChem Compound Database. Retrieved from [Link]

-

De Poot, S. A. H., et al. (2017). The development and validation of a combined kinetic fluorometric activity assay for fibroblast activation protein alpha and prolyl oligopeptidase in plasma. Clinical Chemistry and Laboratory Medicine, 55(10), 1615-1623. Retrieved from [Link]

Sources

- 1. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Bachem MeOSuc-Ala-Ala-Pro-Val-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 7. creative-diagnostics.com [creative-diagnostics.com]

- 8. Research progress on the effect of neutrophil elastase and its inhibitors in respiratory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. researchgate.net [researchgate.net]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. medchemexpress.com [medchemexpress.com]

MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorogenic substrate Methoxy-Succinyl-Alanine-Alanine-Proline-Valine-7-Amino-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Val-AMC). Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of its application, focusing on its specificity for human neutrophil elastase (HNE), a key enzyme in inflammatory processes and a significant therapeutic target.

The Central Role of Human Neutrophil Elastase in Physiology and Pathology

Human neutrophil elastase (HNE) is a potent serine protease stored in the azurophilic granules of neutrophils.[1][2] Physiologically, it plays a crucial role in the innate immune response by degrading proteins of engulfed pathogens within phagolysosomes.[3] However, upon neutrophil activation at sites of inflammation, HNE can be released into the extracellular space.[4][5] Uncontrolled, this extracellular activity contributes to tissue damage in a variety of inflammatory diseases by degrading components of the extracellular matrix, such as elastin, collagen, and fibronectin.[4][5] This pathological proteolysis implicates HNE in conditions like chronic obstructive pulmonary disease (COPD), cystic fibrosis, acute respiratory distress syndrome (ARDS), and rheumatoid arthritis.[5][6] Consequently, HNE is a significant target for the development of therapeutic inhibitors.

MeOSuc-Ala-Ala-Pro-Val-AMC: A Specific and Sensitive Tool

Substrate Chemistry and Mechanism of Action

MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide substrate designed to be highly specific for HNE.[7][8] The peptide sequence, Ala-Ala-Pro-Val, mimics a preferred cleavage site for HNE.[3] The N-terminus is blocked with a methoxy-succinyl (MeOSuc) group to prevent degradation by aminopeptidases, while the C-terminus is conjugated to the fluorophore 7-amino-4-methylcoumarin (AMC).

In its intact form, the substrate is minimally fluorescent. However, upon enzymatic cleavage of the amide bond between the valine residue and the AMC molecule by HNE, the free AMC is liberated.[9] Free AMC is highly fluorescent, with an excitation maximum in the range of 340-380 nm and an emission maximum between 440-460 nm.[9][10][11][12][13] The rate of increase in fluorescence is directly proportional to the enzymatic activity of HNE.

Diagram of the Enzymatic Cleavage and Fluorescence Activation

Caption: HNE cleaves the substrate, releasing the fluorescent AMC molecule.

In-Depth Experimental Protocol for HNE Activity Assay

This section provides a detailed, step-by-step methodology for quantifying HNE activity. Adherence to this protocol, including the use of appropriate controls, is critical for generating reliable and reproducible data.

3.1. Necessary Materials and Reagents

-

MeOSuc-Ala-Ala-Pro-Val-AMC

-

Purified Human Neutrophil Elastase

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[14]

-

HNE Inhibitor (e.g., Sivelestat) for control experiments

-

DMSO for substrate and inhibitor stock solutions

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader with appropriate filters (Ex/Em ≈ 380/460 nm)

3.2. Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO. Store in aliquots at -20°C, protected from light. Stock solutions are generally stable for up to 2 months at -20°C.[15]

-

HNE Stock Solution: Reconstitute purified HNE in an appropriate buffer to a known concentration. Aliquot and store at -80°C.

-

Working Solutions: On the day of the experiment, dilute the HNE stock and substrate stock to the desired concentrations in the Assay Buffer. The final substrate concentration in the assay is typically in the range of 10-400 µM.[8]

3.3. Assay Procedure

-

Plate Setup: Design the plate map to include wells for blanks (assay buffer and substrate, no enzyme), positive controls (enzyme and substrate), and experimental samples. For inhibitor studies, include wells with enzyme, substrate, and varying concentrations of the inhibitor.

-

Reagent Addition:

-

Add 50 µL of the sample or HNE working solution to the appropriate wells.

-

For inhibitor screening, pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the assay temperature.

-

-

Initiation of Reaction: Add 50 µL of the substrate working solution to all wells to start the reaction.

-

Fluorescence Measurement: Immediately place the plate in a fluorescence microplate reader pre-set to the optimal temperature (e.g., 37°C).[14] Measure the fluorescence intensity kinetically over a period of 10-20 minutes, with readings taken every 1-2 minutes.[14]

Experimental Workflow Diagram

Sources

- 1. Neutrophil elastase - Wikipedia [en.wikipedia.org]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neutrophil elastase: From mechanisms to therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role of neutrophil elastase in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The Role of Neutrophils and Neutrophil Elastase in Pulmonary Arterial Hypertension [frontiersin.org]

- 7. caymanchem.com [caymanchem.com]

- 8. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Spectrum [AMC (7-Amino-4-methylcoumarin)] | AAT Bioquest [aatbio.com]

- 11. caymanchem.com [caymanchem.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. FluoroFinder [app.fluorofinder.com]

- 14. mdpi.com [mdpi.com]

- 15. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]

MeOSuc-Ala-Ala-Pro-Val-AMC chemical properties

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-AMC

Foreword

In the landscape of protease research and drug development, the precision of our tools dictates the clarity of our discoveries. The fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, has long been a cornerstone for the sensitive and specific quantification of human neutrophil elastase (HNE) activity. Its dysregulation is a hallmark of numerous inflammatory pathologies, making HNE a critical therapeutic target. This guide is crafted for the hands-on researcher, the meticulous scientist, and the forward-thinking drug developer. It moves beyond a simple recitation of facts to provide a foundational understanding of this substrate's chemical properties, the causality behind its application in robust assays, and the self-validating protocols required for data integrity. Herein lies a synthesis of technical data and field-proven insights, designed to empower your research and accelerate your path to discovery.

Core Chemical Identity and Physicochemical Properties

A granular understanding of a substrate's chemical and physical characteristics is the bedrock of reproducible and accurate experimentation. These properties govern solubility, stability, and interaction with the target enzyme.

MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide, N-(4-methoxy-1,4-dioxobutyl)-L-alanyl-L-alanyl-L-prolyl-L-valinamide, conjugated to a 7-amino-4-methylcoumarin (AMC) fluorophore.[1][2] The peptide sequence is specifically designed to be recognized and cleaved by human leukocyte and porcine pancreatic elastases.[2][3][4]

Table 1: Physicochemical Properties of MeOSuc-Ala-Ala-Pro-Val-AMC

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₁N₅O₉ | [1][2][4][5][6][7][8][9][10] |

| Molecular Weight | 627.69 g/mol | [3][5][6][7][9][11] |

| Appearance | White to off-white solid or lyophilized powder | [8] |

| Purity | ≥98% (typically verified by HPLC) | [2][10] |

| Solubility | Soluble in DMSO (e.g., 16-100 mg/mL), DMF (e.g., 20 mg/mL), Chloroform, and Methanol.[1][2][3][7] Limited solubility in aqueous buffers like PBS.[1][2][3] | |

| Storage | Store powder at -20°C for long-term stability (≥ 4 years).[2][3][8][12] Stock solutions in DMSO are stable for up to 2 months at -20°C.[3][9] |

The Fluorogenic Mechanism: From Quenched State to Signal

The utility of MeOSuc-Ala-Ala-Pro-Val-AMC as an investigative tool is rooted in its fluorogenic mechanism. In its intact state, the AMC fluorophore is conjugated to the peptide via an amide bond. This configuration results in a molecule with inherently low fluorescence.

The specificity of the Ala-Ala-Pro-Val sequence is paramount; it is avidly hydrolyzed by human neutrophil elastase.[1][2] The enzymatic cleavage occurs at the C-terminal side of the valine residue, liberating the free 7-amino-4-methylcoumarin. Uncoupled from the peptide, AMC exhibits strong fluorescence, providing a direct and continuous measure of enzymatic activity. This process allows for the detection of HNE concentrations as low as 11 pM.[2]

Figure 1: Mechanism of HNE-mediated cleavage of MeOSuc-Ala-Ala-Pro-Val-AMC, resulting in the release of the fluorescent reporter, AMC.

A critical aspect of its design is its selectivity. This substrate is not significantly hydrolyzed by cathepsin G, another serine protease found in neutrophils, which ensures that the measured activity can be more specifically attributed to elastase.[1][2][8][9]

Table 2: Spectral Properties of Liberated 7-Amino-4-Methylcoumarin (AMC)

| Property | Wavelength (nm) | Source(s) |

| Excitation Maximum (λex) | 355 - 380 nm | [1][2][8][9][13][14] |

| Emission Maximum (λem) | 440 - 460 nm | [1][2][3][8][9][13][14][15] |

Note: The optimal wavelengths should be confirmed empirically on your specific instrumentation, as they can be influenced by buffer pH, ionic strength, and instrument optics.

A Self-Validating Protocol for HNE Kinetic Assays

The following protocol is designed as a self-validating system. The inclusion of specific controls and the emphasis on determining the linear range of the assay are critical for ensuring the trustworthiness of the generated data. This method is tailored for a 96-well microplate format but can be adapted.

Essential Materials and Reagents

-

MeOSuc-Ala-Ala-Pro-Val-AMC (Substrate)

-

Purified Human Neutrophil Elastase (Enzyme)

-

Anhydrous DMSO (for stock solutions)

-

Assay Buffer: 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0.[16] The high salt concentration is crucial for maintaining HNE stability and activity, while the detergent prevents non-specific binding.

-

96-well black, flat-bottom, non-binding microplates

-

Fluorescence microplate reader with temperature control and kinetic reading capabilities

Preparation of Solutions

-

Substrate Stock Solution (10 mM): Dissolve 6.28 mg of MeOSuc-Ala-Ala-Pro-Val-AMC in 1.0 mL of anhydrous DMSO. Vortex thoroughly. Aliquot and store at -20°C, protected from light.

-

Enzyme Stock Solution (e.g., 1 µM): Prepare a concentrated stock of purified HNE in a buffer that ensures its stability (consult supplier data sheet). Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

-

Enzyme Working Solution: On the day of the experiment, dilute the HNE stock solution in cold Assay Buffer to a 2X final concentration (e.g., 1.0 nM for a 0.5 nM final concentration). The optimal concentration must be determined empirically to ensure the reaction rate is linear for the duration of the measurement.

Experimental Workflow

Figure 2: Step-by-step experimental workflow for a robust kinetic assay measuring HNE activity.

Step-by-Step Assay Procedure

-

Substrate Dilution: Prepare a 2X working solution of the substrate by diluting the 10 mM stock in Assay Buffer. The final concentration should be determined based on the Kₘ of the enzyme (~140 µM)[8][9]; a starting concentration of 200 µM (for a 100 µM final concentration) is recommended.

-

Plate Setup (Final Volume: 100 µL/well):

-

Test Wells: 50 µL of 2X Substrate Working Solution.

-

No-Enzyme Control: 50 µL of 2X Substrate Working Solution.

-

Buffer/Substrate Blank: 50 µL of Assay Buffer.

-

-

Pre-incubation: Seal the plate and pre-incubate at 37°C for 10 minutes to bring all components to the reaction temperature.

-

Reaction Initiation:

-

Test Wells: Add 50 µL of 2X Enzyme Working Solution.

-

No-Enzyme Control: Add 50 µL of Assay Buffer.

-

Buffer/Substrate Blank: Add 50 µL of 2X Substrate Working Solution.

-

-

Kinetic Measurement: Immediately place the plate into the reader (pre-set to 37°C). Measure the fluorescence intensity (Ex: ~380 nm, Em: ~460 nm) every 60 seconds for 20-30 minutes.

Data Interpretation and Validation

-

Background Subtraction: For each time point, subtract the average fluorescence of the "No-Enzyme Control" wells from the "Test Wells".

-

Plotting: Plot the background-subtracted Relative Fluorescence Units (RFU) versus time (minutes).

-

Determining Initial Velocity (V₀): Identify the initial linear portion of the curve. The slope of this line (ΔRFU / Δtime) represents the initial reaction velocity and is directly proportional to the enzyme's activity under the specified conditions. For inhibitor screening, V₀ is calculated for each inhibitor concentration to determine the IC₅₀.

References

-

National Center for Biotechnology Information. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. PubChem Compound Database. Retrieved January 14, 2026, from [Link]

-

MP Biomedicals. (n.d.). Meosuc-Ala-Ala-Pro-Val-Amc. Retrieved January 14, 2026, from [Link]

-

Bertin Bioreagent. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved January 14, 2026, from [Link]

-

Kassab, R., et al. (2019). Neutrophil Elastase Activity Imaging: Recent Approaches in the Design and Applications of Activity-Based Probes and Substrate-Based Probes. Mediators of Inflammation, 2019, 5943489. [Link]

-

Korkmaz, B., et al. (2021). Human Neutrophil Elastase: Characterization of Intra- vs. Extracellular Inhibition. International Journal of Molecular Sciences, 22(16), 8888. [Link]

Sources

- 1. MeOSuc-Ala-Ala-Pro-Val-AMC | CAS 72252-90-5 | Cayman Chemical | Biomol.de [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]

- 4. Bachem MeOSuc-Ala-Ala-Pro-Val-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 5. MeOSuc-Ala-Ala-Pro-Val-AMC | C31H41N5O9 | CID 25108618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. mpbio.com [mpbio.com]

- 7. N-メトキシコハク酸-Ala-Ala-Pro-Val-7-アミド-4-メチルクマリン elastase substrate | Sigma-Aldrich [sigmaaldrich.com]

- 8. MEOSUC-ALA-ALA-PRO-VAL-AMC | 72252-90-5 [amp.chemicalbook.com]

- 9. Elastase Substrate V, Fluorogenic [sigmaaldrich.com]

- 10. chemimpex.com [chemimpex.com]

- 11. echemi.com [echemi.com]

- 12. echemi.com [echemi.com]

- 13. MEOSUC-ALA-ALA-PRO-VAL-AMC | 72252-90-5 [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. N-Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin [N-Methoxysuccinyl-AAPV-AMC] | AAT Bioquest [aatbio.com]

- 16. mdpi.com [mdpi.com]

A Senior Application Scientist's Guide to the Storage and Handling of MeOSuc-Ala-Ala-Pro-Val-AMC

This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the proper storage, handling, and quality control of the fluorogenic peptide substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-Amido-4-methylcoumarin (MeOSuc-Ala-Ala-Pro-Val-AMC). Adherence to these protocols is critical for ensuring the integrity, reproducibility, and accuracy of enzymatic assays, particularly those involving human leukocyte and porcine pancreatic elastases.

Foundational Principles: Understanding the Substrate

MeOSuc-Ala-Ala-Pro-Val-AMC is a highly specific synthetic tetrapeptide designed for the sensitive detection of elastase activity.[1][2] The core of its function lies in the covalent linkage of the peptide sequence (Ala-Ala-Pro-Val) to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact state, the substrate exhibits low basal fluorescence.[3] Upon enzymatic cleavage of the amide bond between the C-terminal valine residue and the AMC group by a target protease, the AMC fluorophore is liberated. This release results in a significant and quantifiable increase in fluorescence, providing a direct measure of enzyme activity.[4]

The methoxysuccinyl (MeOSuc) group at the N-terminus serves a crucial role in enhancing the substrate's specificity, particularly preventing cleavage by other proteases like cathepsin G.[3] This chemical design ensures that the measured signal is directly attributable to the enzyme of interest, a cornerstone of a robust and trustworthy assay system.

Key Chemical and Physical Properties

A precise understanding of the substrate's properties is fundamental to its correct application.

| Property | Value | Source(s) |

| Molecular Formula | C₃₁H₄₁N₅O₉ | [1][3][5] |

| Molecular Weight | ~627.7 g/mol | [1][3][5][6] |

| CAS Number | 72252-90-5 | [1][3][7] |

| Appearance | White to off-white crystalline solid | [3][4][8] |

| Purity | Typically ≥98% (HPLC) | [1][3] |

| Excitation Wavelength | 355-380 nm | [3][7] |

| Emission Wavelength | 440-460 nm | [3][7] |

Long-Term Storage and Stability: Preserving Substrate Integrity

The chemical stability of MeOSuc-Ala-Ala-Pro-Val-AMC is finite. Improper storage is the most common source of assay failure, leading to high background fluorescence, reduced signal-to-noise ratio, and inaccurate kinetic measurements. The primary degradation pathways are hydrolysis and oxidation, which can be accelerated by moisture, light, and elevated temperatures.

Protocol for Receiving and Initial Storage

The integrity of the substrate must be validated from the moment it is received. This protocol establishes a self-validating system for long-term storage.

-

Inspect Upon Arrival : The compound is typically shipped at ambient temperature for domestic transit but may arrive with ice packs for international shipping.[3][9] Visually inspect the vial for an intact seal and ensure the material is a crystalline solid.

-

Immediate Desiccation and Equilibration : Before opening, place the vial inside a desiccator containing a desiccant (e.g., silica gel) for at least 2 hours. This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder upon opening, which is a primary cause of hydrolysis.

-

Log and Aliquot : After equilibration, briefly centrifuge the vial to collect all powder at the bottom. In a low-humidity environment, weigh out the desired amounts for creating a concentrated stock solution (See Section 3.0). It is strongly advised against repeatedly opening and closing the primary container.

-

Long-Term Storage : The solid, powdered form of the substrate should be stored at -20°C .[1][3][7][9][10] Several suppliers indicate stability for at least 3 to 4 years under these conditions.[3][9] For added security, the primary vial can be placed inside a secondary container with a small amount of desiccant.

Logical Framework for Storage Protocol

The following diagram illustrates the decision-making process for the proper storage of MeOSuc-Ala-Ala-Pro-Val-AMC.

Caption: Decision workflow for initial handling and storage.

Reconstitution and Handling: From Solid to Solution

The transition from a stable solid to a working solution introduces new risks of degradation and contamination. The choice of solvent and handling technique is paramount.

Solvent Selection and Rationale

Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions of MeOSuc-Ala-Ala-Pro-Val-AMC.[4][8][9]

-

Expertise & Causality : DMSO is a polar aprotic solvent that readily dissolves the peptide substrate, with reported solubilities as high as 100 mg/mL (159 mM).[8][9] Its low freezing point (-80°C) is compatible with long-term frozen storage. Crucially, using anhydrous or "dry" DMSO is essential.[8] Hygroscopic DMSO contains water, which can initiate slow hydrolysis of the substrate's amide bonds, compromising the stock solution even during frozen storage.

Protocol for Preparing a 10 mM Stock Solution

This protocol provides a validated method for creating a reliable stock solution.

-

Materials :

-

MeOSuc-Ala-Ala-Pro-Val-AMC powder (equilibrated as per Section 2.1)

-

Anhydrous, molecular biology grade DMSO[8]

-

Sterile, low-retention microcentrifuge tubes

-

Calibrated precision pipettes

-

-

Calculation :

-

Molecular Weight (MW) = 627.7 g/mol

-

To prepare 1 mL of a 10 mM solution, you need:

-

Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 627.7 g/mol * 1000 mg/g = 6.277 mg

-

-

-

Procedure :

-

Weigh 6.28 mg of the substrate into a sterile microcentrifuge tube.

-

Add 1.0 mL of anhydrous DMSO.

-

Vortex thoroughly for 2-3 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary, but avoid excessive heat.[9]

-

Visually confirm that no particulates remain.

-

-

Aliquoting and Storage :

-

Immediately dispense the 10 mM stock solution into small, single-use aliquots (e.g., 10-20 µL) in sterile, low-retention tubes.

-

Store these aliquots in a light-protected box at -80°C .[8][9] Stock solutions in DMSO are stable for up to 6 months when stored this way.[8]

-

Trustworthiness : The practice of creating single-use aliquots is a self-validating system. It prevents the introduction of contaminants and water from repeated freeze-thaw cycles, which is a major cause of stock solution degradation.

-

Preparation of Working Solution

The concentrated DMSO stock must be diluted into an aqueous assay buffer immediately before use.

-

Determine Final Concentration : The optimal final concentration of the substrate in the assay typically ranges from 10 µM to 400 µM, and should be empirically determined based on the enzyme concentration and expected activity.[9] A common starting point is near the substrate's Michaelis constant (Km), which for human leukocyte elastase is approximately 362 µM.[8]

-

Dilution Protocol :

-

Thaw a single aliquot of the 10 mM DMSO stock solution on ice.

-

Perform a serial dilution into the final assay buffer (e.g., 0.1 M HEPES, pH 7.5).[4] For a final concentration of 100 µM, you would dilute the 10 mM stock 1:100 into the buffer.

-

Causality : It is critical to add the DMSO stock to the aqueous buffer and mix immediately, not the other way around. This prevents the substrate from precipitating out of solution. The final concentration of DMSO in the assay should be kept low (typically <1%) to avoid effects on enzyme activity.

-

Use the working solution immediately. Do not store diluted aqueous solutions.

-

Quality Control and Assay Best Practices

A self-validating experimental system requires built-in controls to ensure the substrate and assay are performing as expected.

Essential Controls

-

Substrate Only (No Enzyme) Control : This well measures the background fluorescence (autohydrolysis) of the substrate in the assay buffer. A high signal indicates potential substrate degradation. The rate of fluorescence increase should be negligible compared to the enzymatic reaction.

-

Enzyme Only (No Substrate) Control : This measures the intrinsic fluorescence of the enzyme preparation and buffer components.

-

Positive Control : A known concentration of active elastase to confirm substrate cleavage and system responsiveness.

-

Inhibitor Control : A known elastase inhibitor (e.g., Sivelestat) to confirm that the observed activity is specific to the target enzyme.

Workflow for Assay Execution and Validation

The following diagram outlines the workflow from solution preparation to data validation.

Caption: A validated workflow for enzymatic assay execution.

References

-

Bertin Bioreagent. (n.d.). MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

-

MP Biomedicals. (n.d.). Meosuc-Ala-Ala-Pro-Val-Amc. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 25108618, MeOSuc-Ala-Ala-Pro-Val-AMC. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bachem MeOSuc-Ala-Ala-Pro-Val-AMC, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 3. caymanchem.com [caymanchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. echemi.com [echemi.com]

- 6. MeOSuc-Ala-Ala-Pro-Val-AMC | C31H41N5O9 | CID 25108618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. MeOSuc-Ala-Ala-Pro-Val-AMC - Labchem Catalog [labchem.com.my]

- 8. medchemexpress.com [medchemexpress.com]

- 9. MeOSuc-AAPV-AMC | TargetMol [targetmol.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide on the Discovery and Development of Peptide-Based Fluorogenic Substrates

For Researchers, Scientists, and Drug Development Professionals

Section 1: The Foundational Principles of Fluorogenic Peptide Substrates

Proteases are a critical class of enzymes involved in nearly all physiological and pathological processes. Their activity is tightly regulated, and dysregulation is often a hallmark of disease, making them prime targets for therapeutic intervention.[1] Fluorogenic peptide substrates are indispensable tools for the sensitive and continuous measurement of protease activity, enabling high-throughput screening and detailed kinetic analysis.[1][2][3][4][5]

The "Turn-On" Fluorescence Mechanism: FRET

The most prevalent design for fluorogenic substrates is based on Förster Resonance Energy Transfer (FRET).[1][5][6] In this system, a peptide sequence specifically recognized by the target protease is flanked by a fluorescent donor (fluorophore) and a quencher molecule (acceptor).[1][7]

-

Intact State (Signal "OFF"): In the intact peptide, the donor and quencher are in close proximity (typically 10-100 Å).[8] When the fluorophore is excited, it non-radiatively transfers its energy to the quencher, preventing the emission of light. This process is highly dependent on the spectral overlap between the donor's emission and the acceptor's absorption spectra.[2][6]

-

Cleaved State (Signal "ON"): Upon cleavage of the peptide by the target protease, the fluorophore and quencher are separated. This separation disrupts FRET, allowing the fluorophore to emit light upon excitation.[1][8][9] The resulting increase in fluorescence intensity is directly proportional to the rate of substrate cleavage and, therefore, the enzyme's activity.[1]

}

Figure 1: Mechanism of a FRET-based fluorogenic substrate.

Alternative Mechanisms: Environmentally Sensitive Dyes

An alternative approach utilizes a single fluorophore whose quantum yield is sensitive to its local environment. The fluorophore is conjugated to the peptide in such a way that its fluorescence is quenched in the intact state. Upon cleavage, the fluorophore-containing fragment is released into the aqueous environment, leading to an increase in fluorescence. A common example involves coumarin-based fluorophores like 7-amino-4-methylcoumarin (AMC) and 7-amino-4-carbamoylmethylcoumarin (ACC).[10][11][12] When the C-terminal carboxyl group of a peptide is linked to the amino group of AMC or ACC, the fluorescence is quenched. Proteolytic cleavage of this amide bond liberates the highly fluorescent AMC or ACC molecule.

Section 2: Design and Discovery of Peptide Substrates

The specificity and efficiency of a fluorogenic substrate are primarily dictated by its peptide sequence and the chosen fluorophore-quencher pair.

Peptide Sequence Selection: The Key to Specificity

The peptide sequence is designed to mimic the natural cleavage site of the target protease.[1] This is a critical step that ensures the substrate is selectively cleaved by the enzyme of interest.

-

Known Substrates: For well-characterized proteases, known cleavage sequences from natural substrates or optimized synthetic substrates serve as an excellent starting point. For instance, the sequence Asp-Glu-Val-Asp (DEVD) is a classic substrate for caspase-3.[13]

-

Library Screening: For proteases with unknown or poorly defined specificity, combinatorial libraries of fluorogenic peptides can be screened to identify optimal cleavage sequences.[3][10][11][12][14] Techniques like positional scanning synthetic combinatorial libraries (PS-SCL) have proven effective in rapidly profiling the substrate specificities of a wide range of proteases.[10][11][12][14]

-

Phage Display: Phage display is another powerful technique for identifying novel protease substrates by screening vast libraries of peptides displayed on the surface of bacteriophages.[2][4]

Selecting the Optimal Fluorophore-Quencher Pair

The choice of the FRET pair is crucial for assay sensitivity and is governed by several factors:

-

Spectral Overlap: The emission spectrum of the donor must significantly overlap with the absorption spectrum of the acceptor for efficient FRET.[2]

-

Quantum Yield: The donor fluorophore should have a high fluorescence quantum yield.[2]

-

Photostability: Both the fluorophore and quencher should be resistant to photobleaching during the course of the experiment.

-

Solubility: The chosen dyes should not adversely affect the solubility of the peptide substrate in aqueous assay buffers.

Table 1: Common FRET Pairs for Fluorogenic Peptide Substrates

| Donor (Fluorophore) | Acceptor (Quencher) | Donor Ex/Em (nm) | Reference(s) |

| Mca (7-Methoxycoumarin-4-yl)acetyl | Dnp (2,4-Dinitrophenyl) | 325/393 | [8] |

| EDANS (5-((2-Aminoethyl)amino)naphthalene-1-sulfonic acid) | DABCYL (4-((4-(Dimethylamino)phenyl)azo)benzoic acid) | 335/493 | [2][6][8] |

| FAM (Carboxyfluorescein) | QXL® 520 | 492/518 | [2][8] |

| Tryptophan | Dnp (2,4-Dinitrophenyl) | 280/360 | [6][15] |

| Abz (2-Aminobenzoyl) | Tyr(NO2) or EDDnp | 320/420 | [2][6] |

Section 3: Synthesis and Purification of Fluorogenic Peptides

The synthesis of fluorogenic peptides is typically achieved through solid-phase peptide synthesis (SPPS), followed by purification and characterization.

Solid-Phase Peptide Synthesis (SPPS)

SPPS allows for the stepwise assembly of the peptide chain on a solid support. The incorporation of fluorophores and quenchers can be achieved through several strategies:

-

On-Resin Labeling: The fluorophore and quencher can be coupled to reactive side chains of amino acids (e.g., lysine, glutamic acid) while the peptide is still attached to the resin.[2]

-

Post-Synthetic Labeling: The peptide is first synthesized and cleaved from the resin, and the labeling is then performed in solution. While potentially more laborious, this can simplify purification.[2]

-

Use of Pre-labeled Amino Acids: Commercially available amino acids pre-conjugated with fluorophores or quenchers can be directly incorporated during SPPS.

}

Figure 2: General workflow for solid-phase synthesis of fluorogenic peptides.

Purification and Characterization

Crude synthetic peptides are purified to homogeneity, typically using reversed-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the final product are confirmed by mass spectrometry (e.g., ESI-MS or MALDI-MS) and analytical HPLC.

Section 4: Applications in Research and Drug Discovery

Fluorogenic peptide substrates are versatile tools with a wide range of applications.

Enzyme Kinetics and Profiling

These substrates are ideal for determining key kinetic parameters of proteases, such as the Michaelis constant (Km) and the catalytic rate constant (kcat).[16][17] This information is fundamental to understanding enzyme function and specificity.

High-Throughput Screening (HTS) for Inhibitor Discovery

The "turn-on" fluorescence signal makes these assays readily adaptable to HTS formats for identifying and characterizing protease inhibitors.[2][18] The continuous nature of the assay allows for real-time monitoring of inhibition.[2]

Cellular Imaging and In Vivo Applications

By incorporating cell-penetrating sequences or targeting moieties, fluorogenic substrates can be designed to report on protease activity within living cells or even in whole organisms.[13][19][20] This enables the study of protease function in a more physiologically relevant context.

Section 5: Experimental Protocols

Protocol: General Protease Activity Assay

This protocol provides a framework for measuring the activity of a purified protease using a fluorogenic peptide substrate.

-

Reagent Preparation:

-

Prepare a concentrated stock solution of the fluorogenic peptide substrate in a suitable solvent (e.g., DMSO).

-

Prepare an assay buffer specific to the protease of interest. A generic buffer might be 50 mM Tris, 100 mM NaCl, 10 mM CaCl₂, 0.01% Brij-35, pH 7.5.

-

Prepare a stock solution of the purified protease in assay buffer.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay buffer to each well.

-

Add the fluorogenic substrate to each well to achieve the desired final concentration (typically in the low micromolar range).

-

Include control wells:

-

No Enzyme Control: Substrate and buffer only.

-

Inhibitor Control: Substrate, buffer, enzyme, and a known inhibitor.

-

-

-

Initiate Reaction and Measurement:

-

Initiate the reaction by adding the protease to the appropriate wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

-

Monitor the increase in fluorescence over time, taking readings at regular intervals (e.g., every 1-2 minutes) for 30-60 minutes at a constant temperature.

-

-

Data Analysis:

-

Plot fluorescence intensity versus time for each well.

-

The initial velocity (V₀) of the reaction is determined from the slope of the linear portion of the curve.

-

Enzyme activity can be expressed in relative fluorescence units (RFU) per minute or converted to molar concentration of product formed per minute using a standard curve of the free fluorophore.

-

Protocol: High-Throughput Screening of Protease Inhibitors

This protocol is adapted for screening a compound library for potential protease inhibitors.

-

Plate Preparation:

-

Using a 96- or 384-well black microplate, add the library compounds to the test wells (typically at a final concentration of 1-10 µM).

-

Include positive controls (enzyme and substrate, no inhibitor) and negative controls (substrate only, no enzyme).

-

-

Enzyme and Substrate Addition:

-

Add the protease to all wells except the negative controls and pre-incubate with the compounds for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate to all wells.

-

-

Fluorescence Measurement:

-

Immediately begin kinetic readings on a fluorescence plate reader as described in the general assay protocol. Alternatively, for very large screens, an endpoint reading after a fixed incubation time can be taken.

-

-

Hit Identification:

-

Calculate the percent inhibition for each compound relative to the positive controls.

-

Compounds that exhibit inhibition above a certain threshold (e.g., >50%) are identified as primary "hits" and selected for further characterization, such as IC₅₀ determination.

-

Section 6: Case Studies

Matrix Metalloproteinases (MMPs)

MMPs are a family of zinc-dependent endopeptidases involved in extracellular matrix remodeling and implicated in diseases like arthritis and cancer.[2] A variety of FRET-based substrates have been developed to assay the activity of specific MMPs.[2][4] For example, the substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂ is commonly used for several MMPs, where Mca is the fluorophore and Dpa (a Dnp derivative) is the quencher.[15]

Caspases

Caspases are cysteine-aspartic proteases that are central to the process of apoptosis.[21] Fluorogenic substrates containing the DEVD sequence, such as Ac-DEVD-AMC, are widely used to measure the activity of effector caspases like caspase-3 and caspase-7.[22][23] Cleavage of the substrate releases the fluorescent AMC group.[22]

BACE1 (β-secretase)

BACE1 is a key enzyme in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease.[24][25] Fluorogenic assays for BACE1 are critical for screening inhibitors.[25][26] A common BACE1 substrate is a FRET peptide containing a sequence derived from the amyloid precursor protein (APP), flanked by a fluorophore and a quencher.[25][26] Cleavage of this substrate by BACE1 separates the FRET pair, leading to a fluorescence signal.[25][26]

References

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Methods in Molecular Biology.[Link]

-

Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells. PLoS One.[Link]

-

Caspase specific Substrates. PeptaNova.[Link]

-

Synthesis of positional-scanning libraries of fluorogenic peptide substrates to define the extended substrate specificity of plasmin and thrombin. Semantic Scholar.[Link]

-

A Chromogenic and Fluorogenic Peptide Substrate for the Highly Sensitive Detection of Proteases in Biological Matrices. Journal of Medicinal Chemistry.[Link]

-

Activity based fingerprinting of proteases using FRET peptides. Biopolymers.[Link]

-

Fluorogenic Peptide Substrate for Quantification of Bacterial Enzyme Activities. Scientific Reports.[Link]

-

Fluorogenic Peptide-Based Substrates for Monitoring Thrombin Activity. ChemMedChem.[Link]

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. Request PDF.[Link]

-

Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences.[Link]

-

Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. Molecules.[Link]

-

Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases. SpringerLink.[Link]

-

High-throughput screening for transglutaminase activities using recombinant fluorescent proteins. Biotechnology and Bioengineering.[Link]

-

New fluorogenic peptide substrates for plasmin. Thrombosis Research.[Link]

-

In Vitro Assay for Site-Specific Proteases Using Bead-Attached GFP Substrate. BioTechniques.[Link]

-

Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. Theranostics.[Link]

-

Measurement of Protease Activities Using Fluorogenic Substrates. Request PDF.[Link]

-

Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. PNAS.[Link]

-

Structure‐Based Design of Fluorogenic Substrates Selective for Human Proteasome Subunits. ResearchGate.[Link]

-

FRET Peptides. AnaSpec.[Link]

-

Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries. Proceedings of the National Academy of Sciences of the United States of America.[Link]

-

Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review. Taylor & Francis Online.[Link]

-

Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format. STAR Protocols.[Link]

-

Selected peptide-based fluorescent probes for biological applications. Beilstein Journal of Organic Chemistry.[Link]

-

BACE1 Assay Kit. BPS Bioscience.[Link]

-

a) Schematic representation of a peptide substrate‐based fluorogenic... ResearchGate.[Link]

-

Crystal Structure of an Active Form of BACE1, an Enzyme Responsible for Amyloid β Protein Production. Journal of Molecular Biology.[Link]

-

Development of a fluorogenic small substrate for dipeptidyl peptidase-4. Beilstein Journal of Organic Chemistry.[Link]

-

BACE1 Fluorogenic Assay Kit. BPS Bioscience.[Link]

-

Identification of a BACE1 Binding Peptide Candidate for the Prevention of Amyloid Beta in Alzheimer's Disease. Neurodegenerative Diseases.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activity based fingerprinting of proteases using FRET peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]

- 5. researchgate.net [researchgate.net]

- 6. bachem.com [bachem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. FRET Peptides | Custom peptide Synthesis| AnaSpec [anaspec.com]

- 9. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]

- 10. Rapid and general profiling of protease specificity by using combinatorial fluorogenic substrate libraries - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. pnas.org [pnas.org]

- 13. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of positional-scanning libraries of fluorogenic peptide substrates to define the extended substrate specificity of plasmin and thrombin | Semantic Scholar [semanticscholar.org]

- 15. medchemexpress.com [medchemexpress.com]

- 16. Fluorogenic peptide-based substrates for monitoring thrombin activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New fluorogenic peptide substrates for plasmin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. High-throughput screening for transglutaminase activities using recombinant fluorescent proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Recent Progress in Peptide-Based Fluorescent Probes Biomedical Applications: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. tandfonline.com [tandfonline.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Caspase specific Substrates › PeptaNova [peptanova.de]

- 23. Fluorogenic substrates for caspase activity—Table 15.5 | Thermo Fisher Scientific - SG [thermofisher.com]

- 24. Protocol for measuring beta-secretase activity in cell and tissue lysate using a fluorogenic peptide substrate in a 96-well format - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. bpsbioscience.com [bpsbioscience.com]

- 26. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

MeOSuc-Ala-Ala-Pro-Val-AMC: A Comprehensive Guide to its Application as a Fluorogenic Substrate for Elastase Activity

Introduction: Illuminating Protease Activity

In the intricate landscape of cellular biology and drug development, the precise measurement of enzyme activity is paramount. This guide focuses on a highly specific and sensitive tool, MeOSuc-Ala-Ala-Pro-Val-AMC, a fluorogenic substrate meticulously designed for the study of human neutrophil elastase (HNE) and porcine pancreatic elastase.[1][2][3][4][5] HNE, a serine protease, plays a critical role in the inflammatory response and is implicated in a variety of pathological conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and arthritis. Consequently, the identification and characterization of HNE inhibitors are of significant therapeutic interest. The use of fluorogenic substrates like MeOSuc-Ala-Ala-Pro-Val-AMC provides a continuous and highly sensitive method for quantifying elastase activity, facilitating high-throughput screening of potential inhibitors and fundamental enzymatic studies.

This document serves as a detailed application note and protocol guide for researchers, scientists, and drug development professionals. It will delve into the biochemical properties of MeOSuc-Ala-Ala-Pro-Val-AMC, provide a step-by-step protocol for its use in a typical elastase assay, and offer insights into data analysis and interpretation.

Biochemical Properties and Mechanism of Action

MeOSuc-Ala-Ala-Pro-Val-AMC is a synthetic tetrapeptide, N-(Methoxysuccinyl)-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine, covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[3][4] The peptide sequence Ala-Ala-Pro-Val is a specific recognition motif for human neutrophil elastase. In its intact form, the substrate is essentially non-fluorescent as the fluorescence of the AMC group is quenched. Upon enzymatic cleavage of the amide bond between the C-terminal valine residue and the AMC moiety by elastase, the free AMC is liberated. This release from quenching results in a significant increase in fluorescence, which can be monitored in real-time to determine the rate of the enzymatic reaction.

The key spectral properties of MeOSuc-Ala-Ala-Pro-Val-AMC and its fluorescent product, free AMC, are summarized in the table below.

| Compound | Optimal Excitation Wavelength (nm) | Optimal Emission Wavelength (nm) |

| MeOSuc-Ala-Ala-Pro-Val-AMC | ~355-380 | ~440-460 |

| 7-Amino-4-methylcoumarin (AMC) | ~341-351 | ~430-445 |

Note: The exact excitation and emission maxima may vary slightly depending on the buffer conditions and the specific instrumentation used.

The enzymatic reaction and subsequent fluorescence generation can be visualized as follows:

Figure 1: Mechanism of elastase activity detection.

Experimental Protocol: Human Neutrophil Elastase Assay

This protocol provides a general framework for measuring HNE activity using MeOSuc-Ala-Ala-Pro-Val-AMC. It is recommended to optimize the concentrations of the enzyme and substrate for each specific experimental setup.

Materials:

-

MeOSuc-Ala-Ala-Pro-Val-AMC substrate

-

Human Neutrophil Elastase (HNE), purified

-

Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% (v/v) Triton X-100

-

Inhibitor of choice (for inhibition studies)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplates, flat bottom

-

Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~460 nm, respectively.

Protocol:

-

Preparation of Reagents:

-

Substrate Stock Solution (10 mM): Dissolve MeOSuc-Ala-Ala-Pro-Val-AMC in DMSO to a final concentration of 10 mM. Store in small aliquots at -20°C, protected from light.

-

Enzyme Stock Solution: Reconstitute lyophilized HNE in the assay buffer to a desired stock concentration (e.g., 1 mg/mL). Store in aliquots at -80°C. Avoid repeated freeze-thaw cycles.

-

Working Solutions: On the day of the experiment, prepare fresh dilutions of the substrate and enzyme in the assay buffer. The final concentration of the substrate in the assay is typically in the range of 10-200 µM. The final enzyme concentration should be titrated to ensure a linear reaction rate for the desired assay duration.

-

-

Assay Procedure:

-

Set up the reactions in a 96-well black microplate. A typical reaction volume is 100 µL.

-

For enzyme activity measurement:

-

Add 50 µL of the 2x enzyme working solution to each well.

-

Add 50 µL of assay buffer to the "no-substrate" control wells.

-

-

For inhibitor screening:

-

Add 25 µL of the 4x inhibitor dilution to the inhibitor wells.

-

Add 25 µL of assay buffer to the "no-inhibitor" control wells.

-

Add 25 µL of the 4x enzyme working solution to all wells.

-

Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature.

-

-

Initiate the reaction by adding 50 µL of the 2x substrate working solution to all wells.

-

Immediately place the microplate in the fluorescence plate reader.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at regular intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes at 37°C.

-

Use an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.

-

Data Analysis Workflow:

Figure 2: Workflow for analyzing enzyme kinetics data.

Data Interpretation and Calculations

-